2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-filarial, anti-retroviral, antibacterial, and antimicrobial activities . The compound’s structure includes a pyrimidine ring, a sulfanyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4,6-diaminopyrimidine-2-thiol with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form different ethers
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted ethers.
Scientific Research Applications
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with molecular targets such as dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides and amino acids. This inhibition leads to the suppression of cell proliferation and the death of rapidly dividing cells, such as those found in malaria parasites and bacteria .
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide include:
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with a methoxy group at the 4-position of the phenyl ring instead of the 3-position.
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide: This compound has two methyl groups at the 2 and 4 positions of the phenyl ring.
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound has a nitro group at the 3-position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H15N5O2S |
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Molecular Weight |
305.36g/mol |
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H15N5O2S/c1-20-9-4-2-3-8(5-9)16-12(19)7-21-13-17-10(14)6-11(15)18-13/h2-6H,7H2,1H3,(H,16,19)(H4,14,15,17,18) |
InChI Key |
CVJQNKBDVYEJLV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
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